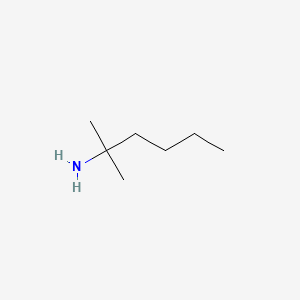
Pentylamine, 1,1-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentylamine, 1,1-dimethyl- is an organic compound belonging to the class of amines. It is a derivative of pentylamine, where two methyl groups are attached to the first carbon atom. This compound is a colorless liquid with a characteristic amine odor and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Pentylamine, 1,1-dimethyl- can be achieved through several synthetic routes. One common method involves the reaction of 5-methyl-2-hexanone with a reducing agent to form the desired amine . The reaction conditions typically include the use of a solvent such as ethanol and a catalyst like palladium on carbon.
Industrial Production Methods
In industrial settings, the production of Pentylamine, 1,1-dimethyl- often involves the catalytic hydrogenation of the corresponding nitrile or imine. This process is carried out under high pressure and temperature to ensure complete conversion and high yield .
Chemical Reactions Analysis
Types of Reactions
Pentylamine, 1,1-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated compounds and alkylating agents are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions include secondary and tertiary amines, oximes, nitriles, and various substituted derivatives .
Scientific Research Applications
Pentylamine, 1,1-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, emulsifiers, and other industrial chemicals
Mechanism of Action
The mechanism of action of Pentylamine, 1,1-dimethyl- involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions with electrophiles. It can also form hydrogen bonds with other molecules, influencing its reactivity and interactions in biological systems .
Comparison with Similar Compounds
Similar Compounds
Pentylamine: A primary amine with a similar structure but without the additional methyl groups.
Dimethylamine: A simpler amine with two methyl groups attached to the nitrogen atom.
Hexylamine: Another primary amine with a longer carbon chain.
Uniqueness
Pentylamine, 1,1-dimethyl- is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of two methyl groups on the first carbon atom enhances its steric hindrance and influences its reactivity compared to other similar amines .
Properties
CAS No. |
2626-64-4 |
|---|---|
Molecular Formula |
C7H17N |
Molecular Weight |
115.22 g/mol |
IUPAC Name |
2-methylhexan-2-amine |
InChI |
InChI=1S/C7H17N/c1-4-5-6-7(2,3)8/h4-6,8H2,1-3H3 |
InChI Key |
QHZRZIWCGRXBRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















